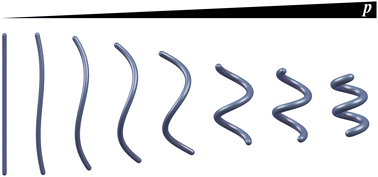Pressure-induced shape-shifting of helical bacteria†
Soft Matter Pub Date: 2023-02-08 DOI: 10.1039/D2SM01044E
Abstract
Many bacterial species are helical in shape, including the widespread pathogen H. pylori. Motivated by recent experiments on H. pylori showing that cell wall synthesis is not uniform [J. A. Taylor, et al., eLife, 2020, 9, e52482], we investigate the possible formation of helical cell shape induced by elastic heterogeneity. We show, experimentally and theoretically, that helical morphogenesis can be produced by pressurizing an elastic cylindrical vessel with helical reinforced lines. The properties of the pressurized helix are highly dependent on the initial helical angle of the reinforced region. We find that steep angles result in crooked helices with, surprisingly, a reduced end-to-end distance upon pressurization. This work helps explain the possible mechanisms for the generation of helical cell morphologies and may inspire the design of novel pressure-controlled helical actuators.


Recommended Literature
- [1] Application of composite flocculants for removing organic matter and mitigating ultrafiltration membrane fouling in surface water treatment: the role of composite ratio†
- [2] Hierarchical dual-nanonet of polymer nanofibers and supramolecular nanofibrils for air filtration with a high filtration efficiency, low air resistance and high moisture permeation†
- [3] Back cover
- [4] Discussion
- [5] Formamidine and cesium-based quasi-two-dimensional perovskites as photovoltaic absorbers†
- [6] Novel Co-based metal–organic frameworks and their magnetic properties using asymmetrically binding 4-(4′-carboxyphenyl)-1,2,4-triazole†
- [7] MgCo2O4-based electrode materials for electrochemical energy storage and conversion: a comprehensive review
- [8] N-Glycosylated Ganoderma lucidum immunomodulatory protein improved anti-inflammatory activity via inhibition of the p38 MAPK pathway†
- [9] Light metal hydrides and complex hydrides for hydrogen storage
- [10] On the mechanism of selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over supported Pt and Au catalysts

Journal Name:Soft Matter
Research Products
-
CAS no.: 16742-48-6









